Pal-VGVAPG (acetate)

Tumor Cell Biology Cell Migration Elastin Receptor

Procure Pal-VGVAPG (acetate) for reproducible receptor-specific research. The N-terminal palmitoylation is critical for stratum corneum permeability, a property absent in non-lipidated VGVAPG. Its unique VGVAPG sequence ensures directed chemotactic activity (Kd=2.7 nM, optimal at 5 nM), unlike shorter, unspecific analogues. Ideal for tumor cell migration, dermal fibroblast elastogenesis, and vascular smooth muscle cell differentiation studies.

Molecular Formula C40H72N6O10
Molecular Weight 797.0 g/mol
Cat. No. B10827305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePal-VGVAPG (acetate)
Molecular FormulaC40H72N6O10
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O.CC(=O)O
InChIInChI=1S/C38H68N6O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48;1-2(3)4/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48);1H3,(H,3,4)/t28-,29-,33-,34-;/m0./s1
InChIKeySIISFKOUPBJFOQ-GYMHTHMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pal-VGVAPG (Acetate): A Lipophilically Modified Elastin-Derived Hexapeptide for Enhanced Bioactivity and Delivery


Pal-VGVAPG (acetate), also known as Palmitoyl Hexapeptide-12, is a synthetic lipopeptide consisting of the bioactive elastin-derived sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) conjugated to a palmitic acid (C16) moiety. The core VGVAPG hexapeptide is the canonical ligand for the 67-kDa elastin-binding protein (EBP), a subunit of the elastin receptor complex, and is well-established as a chemoattractant for fibroblasts and monocytes [1]. The N-terminal palmitoylation confers enhanced lipophilicity, which is a critical modification for improving permeability across biological barriers, particularly the stratum corneum, thereby facilitating delivery in both in vitro and in vivo experimental models [2]. This modification distinguishes it from its non-lipidated counterpart and is a primary driver for its use in research focused on dermal bioavailability and cosmeceutical formulation development.

Why Pal-VGVAPG (Acetate) Cannot Be Substituted by Non-Lipidated or Truncated Elastin Peptides


The substitution of Pal-VGVAPG (acetate) with the non-lipidated VGVAPG hexapeptide or other related elastin-derived sequences is not scientifically valid due to fundamental differences in physicochemical properties and biological activity. The palmitoyl group in Pal-VGVAPG is not merely a structural appendage; it is a critical functional element that drastically alters the molecule's logP and its ability to partition into and cross lipid-rich membranes, a property essential for its demonstrated efficacy in dermal applications [1]. Furthermore, the precise amino acid sequence VGVAPG is non-redundant. Even minor sequence alterations, such as N-terminal deletions to produce GVAPG or VGAPG, fundamentally shift the biological response from a directed chemotactic activity to a less specific, undirected chemokinetic activity, demonstrating that the full hexapeptide is required for receptor-specific signaling [2]. The evidence below quantifies these critical differences, underscoring the necessity of selecting the exact Pal-VGVAPG molecule for reproducible and targeted research outcomes.

Quantitative Evidence Differentiating Pal-VGVAPG (Acetate) from Its Closest Analogs and Alternatives


Chemotactic Potency of VGVAPG for Tumor Cells vs. Monocyte Chemotaxis

The VGVAPG sequence, which is the core active motif of Pal-VGVAPG, acts as a potent and specific chemoattractant for certain cell types. For M27 Lewis lung carcinoma cells, VGVAPG elicits a maximal chemotactic response at a very low concentration, demonstrating high potency and receptor specificity. This contrasts with its activity on monocytes, which requires a different concentration range, highlighting cell-type-specific signaling that is lost with non-specific analogs. [1] [2]

Tumor Cell Biology Cell Migration Elastin Receptor

Receptor Binding Affinity of VGVAPG Defines a Specific Interaction

The biological activity of Pal-VGVAPG is contingent on the high-affinity binding of its VGVAPG core to its cognate receptor. Scatchard analysis using a tyrosinated analog (Y-VGVAPG) reveals a dissociation constant (Kd) in the low nanomolar range for M27 tumor cells. This Kd directly corresponds to the concentration required for half-maximal chemotactic activity, confirming that the biological effect is receptor-mediated. This level of binding characterization is absent for many unmodified or truncated elastin peptides. [1]

Receptor Pharmacology Ligand Binding Elastin Receptor

Functional Dichotomy: Chemotaxis vs. Chemokinesis is Dictated by N-Terminal Sequence Integrity

The full VGVAPG sequence is required for directed chemotaxis. Deletion of the N-terminal valine residue, yielding the pentapeptides GVAPG and VGAPG, abolishes chemotactic activity and instead confers a chemokinetic (random motility) response in monocytes. This demonstrates that the N-terminal sequence is a critical determinant of the qualitative nature of the biological response, and that Pal-VGVAPG cannot be substituted by these truncated analogs for chemotaxis studies. [1]

Cell Motility Structure-Activity Relationship Peptide Chemistry

VGVAPG is a Key Domain for VSMC Myofibrillogenesis, Not Replicated by a Control Peptide

Within the tropoelastin molecule, the VGVAPG domain is a discrete and necessary signal for inducing myofibrillogenesis (actin stress fiber formation) in vascular smooth muscle cells (VSMCs). The specificity of this effect was confirmed using a closely related control peptide that failed to stimulate actin stress fiber formation, underscoring that the biological activity is sequence-specific and cannot be achieved with a generic elastin peptide. [1]

Vascular Biology Smooth Muscle Cell Cytoskeleton

Optimized Application Scenarios for Pal-VGVAPG (Acetate) Based on Its Unique Quantitative Profile


Investigating Chemotaxis in Tumor Metastasis Models

Pal-VGVAPG is the preferred reagent for studying chemotaxis in M27 Lewis lung carcinoma and other tumor cell lines. Its high-potency chemotactic activity, maximal at 5 nM, provides a well-characterized and reproducible stimulus for directed cell migration experiments. This is directly supported by established receptor binding kinetics (Kd = 2.7 nM), allowing for precise dose-response and receptor occupancy calculations. [1]

Developing Targeted Dermal Delivery Systems in Cosmeceutical R&D

The N-terminal palmitoylation of Pal-VGVAPG is a critical differentiator for cosmeceutical research focused on dermal bioavailability. This lipophilic modification is designed to enhance penetration of the stratum corneum, enabling the active VGVAPG motif to reach its target, the elastin receptor on dermal fibroblasts. This property makes it the superior choice over the non-lipidated VGVAPG for formulating and testing skin care products aimed at stimulating elastogenesis. [2]

Examining VSMC Phenotypic Modulation and Cytoskeletal Assembly

For researchers studying vascular biology and smooth muscle cell contractility, Pal-VGVAPG serves as a specific and potent molecular probe. Its activity in inducing myofibrillogenesis is unique to the VGVAPG sequence and is not observed with a closely related control peptide. This specificity makes it an indispensable tool for dissecting the signaling pathways that govern VSMC differentiation and for modeling vascular remodeling processes. [3]

Technical Documentation Hub

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34 linked technical documents
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